molecular formula C5H6N2O2S B1333726 5-(Hydroxymethyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one CAS No. 93185-31-0

5-(Hydroxymethyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one

Cat. No. B1333726
CAS RN: 93185-31-0
M. Wt: 158.18 g/mol
InChI Key: ANMAXDCIDVNRHA-UHFFFAOYSA-N
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Description

5-(Hydroxymethyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one, also known as Thio-U, is a novel compound that has gained attention in the scientific community due to its potential applications in various fields. Thio-U is a heterocyclic compound that contains a pyrimidine ring, a thioxo group, and a hydroxymethyl group. The compound has been synthesized using different methods, and its mechanism of action has been studied in detail. Thio-U has shown promising results in various biochemical and physiological assays, making it a potential candidate for future research.

Scientific Research Applications

Synthesis and Pharmacological Properties

  • Synthesis of 6-Thiosubstituted Derivatives : This research involves synthesizing 6-thiosubstituted 5-ethoxycarbonyl derivatives and 6-substituted 5-hydroxy derivatives of the compound. The study aimed to evaluate the influence of alkyl substituents with polar/hydrophilic functionalities and assess the effects of incorporating sulfur in a thiophene moiety. The compounds showed maintained or increased local anesthetic activity, with some preserving antiarrhythmic and antiinflammatory activity (Ranise et al., 1997).

Biochemical Research

  • Docking Study for Variola Virus : A study on three novel compounds related to the compound demonstrated their synthesis from environmentally friendly materials. These compounds showed high ligand-receptor binding interactions in a docking study, suggesting potential as an alternative to FDA-approved drugs for the treatment of variola virus (Gerçek et al., 2022).

Medicinal Chemistry and Cell Studies

  • Synthesis and Antiproliferative Effects : This research developed an efficient synthetic method for novel 4,4-disubstituted 3,4-dihydropyrimidin-2(1H)-ones and thiones, which were previously inaccessible for medicinal chemistry. These compounds were assessed for their antiproliferative effect on a human promyelocytic leukemia cell line, HL-60, showing significant inhibitory activity (Nishimura et al., 2022).

Chemical Synthesis and Reactions

  • Amidoalkylation and Structural Analogs : A study focused on the amidoalkylation of 6-hydroxy-5-isopropyl derivatives, a key step in synthesizing new structural analogs of isothiobarbamine. The reaction resulted in a mixture of mono-, di-, and trisubstituted products, providing insights into the low regioselectivity of the reaction (Novakov et al., 2020).

properties

IUPAC Name

5-(hydroxymethyl)-2-sulfanylidene-1H-pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2O2S/c8-2-3-1-6-5(10)7-4(3)9/h1,8H,2H2,(H2,6,7,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANMAXDCIDVNRHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)NC(=S)N1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90371458
Record name 5-(Hydroxymethyl)-2-sulfanylidene-2,3-dihydropyrimidin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90371458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Hydroxymethyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one

CAS RN

93185-31-0
Record name 5-(Hydroxymethyl)-2-sulfanylidene-2,3-dihydropyrimidin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90371458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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